molecular formula C13H28ClNO B14493487 N-(Butoxymethyl)-N,N-dimethylcyclohexanaminium chloride CAS No. 64632-06-0

N-(Butoxymethyl)-N,N-dimethylcyclohexanaminium chloride

Cat. No.: B14493487
CAS No.: 64632-06-0
M. Wt: 249.82 g/mol
InChI Key: PWNZXVDFRDKRNL-UHFFFAOYSA-M
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Description

N-(Butoxymethyl)-N,N-dimethylcyclohexanaminium chloride is a quaternary ammonium compound It is known for its unique chemical structure, which includes a cyclohexane ring, a butoxymethyl group, and a quaternary ammonium center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butoxymethyl)-N,N-dimethylcyclohexanaminium chloride typically involves the quaternization of N,N-dimethylcyclohexylamine with butoxymethyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-(Butoxymethyl)-N,N-dimethylcyclohexanaminium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield N-(Butoxymethyl)-N,N-dimethylcyclohexanaminium iodide .

Scientific Research Applications

N-(Butoxymethyl)-N,N-dimethylcyclohexanaminium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Butoxymethyl)-N,N-dimethylcyclohexanaminium chloride involves its interaction with cell membranes. The quaternary ammonium center disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

  • N-(Methoxymethyl)-N,N-dimethylcyclohexanaminium chloride
  • N-(Ethoxymethyl)-N,N-dimethylcyclohexanaminium chloride
  • N-(Propoxymethyl)-N,N-dimethylcyclohexanaminium chloride

Uniqueness

N-(Butoxymethyl)-N,N-dimethylcyclohexanaminium chloride is unique due to its longer alkyl chain (butoxymethyl group), which enhances its lipophilicity and membrane-disrupting properties compared to its shorter-chain analogs. This makes it more effective as a phase transfer catalyst and antimicrobial agent .

Properties

CAS No.

64632-06-0

Molecular Formula

C13H28ClNO

Molecular Weight

249.82 g/mol

IUPAC Name

butoxymethyl-cyclohexyl-dimethylazanium;chloride

InChI

InChI=1S/C13H28NO.ClH/c1-4-5-11-15-12-14(2,3)13-9-7-6-8-10-13;/h13H,4-12H2,1-3H3;1H/q+1;/p-1

InChI Key

PWNZXVDFRDKRNL-UHFFFAOYSA-M

Canonical SMILES

CCCCOC[N+](C)(C)C1CCCCC1.[Cl-]

Origin of Product

United States

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